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Compound of Interest

Compound Name: 2-Bromo-2-chloropropane

Cat. No.: B3369296

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Bromo-2-chloropropane. Due to the limited availability of published experimental spectra for
this specific compound, this guide presents predicted data based on the analysis of structurally
similar molecules. The information herein is intended to serve as a valuable reference for the
characterization and identification of 2-Bromo-2-chloropropane in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Bromo-2-chloropropane. These predictions are
derived from the known spectroscopic behaviors of analogous compounds, including 2-
bromopropane, 2-chloropropane, and 2-bromo-2-methylpropane.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 300 MHz

Chemical Shift (8)
pPpm

Multiplicity Integration Assignment

~2.2-24 Singlet 6H -CHs
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Note:The two methyl groups are chemically equivalent and therefore expected to produce a
single signal. The chemical shift is predicted to be downfield from that of propane due to the
deshielding effects of the adjacent bromine and chlorine atoms.

Predicted *C NMR Data

Solvent: CDCIs Frequency: 75 MHz

Chemical Shift (8) ppm Assighment
~30-35 -CHs
~60 - 70 >C(Br)Cl

Note:Two distinct signals are expected. The quaternary carbon atom bearing the bromine and
chlorine is significantly deshielded and thus appears at a lower field.

Predicted IR Data

Wavenumber (cm—2) Intensity Assignment

2980 - 2900 Medium-Strong C-H stretch (alkane)
1450 - 1380 Medium C-H bend (alkane)
~700 - 800 Strong C-Cl stretch

~600 - 700 Strong C-Br stretch

Note:The carbon-halogen stretching frequencies are characteristic and their presence would be
a strong indicator for the structure.

Predicted Mass Spectrometry Data

lonization Mode: Electron lonization (EI)
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miz Relative Abundance Assighment
156/158/160 Low [M]* (Molecular ion)
121/123 High M - CIJ*

77 High [M - Br]*

41 Medium [CsHs]+

Note:The presence of bromine (isotopes 7°Br and 8!Br in ~1:1 ratio) and chlorine (isotopes 3°Cl
and 3’Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any
fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
haloalkane like 2-Bromo-2-chloropropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-2-chloropropane in
about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). The solvent should be
chosen based on the solubility of the compound and to avoid interfering signals in the
spectrum.

¢ Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane
(TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR
spectrometer. Acquire the *H and 3C NMR spectra using standard acquisition parameters.
For 13C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Liquid): Place a drop of neat liquid 2-Bromo-2-chloropropane
between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin
film.
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» Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.
Record the spectrum, typically in the range of 4000 to 400 cm~1. A background spectrum of
the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid like 2-Bromo-2-chloropropane, direct injection via a heated probe or
gas chromatography-mass spectrometry (GC-MS) can be used.

 lonization: Utilize electron ionization (El) at a standard energy of 70 eV to generate charged
fragments.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is recorded, generating a mass spectrum.

Structural Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of 2-
Bromo-2-chloropropane using the discussed spectroscopic methods.
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Caption: Workflow for the structural elucidation of 2-Bromo-2-chloropropane.

» To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-2-chloropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3369296#spectroscopic-data-of-2-bromo-2-
chloropropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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